![molecular formula C15H23NO2 B3461792 N-isobutyl-2-(4-isopropylphenoxy)acetamide](/img/structure/B3461792.png)
N-isobutyl-2-(4-isopropylphenoxy)acetamide
Overview
Description
N-isobutyl-2-(4-isopropylphenoxy)acetamide, commonly known as AICA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AICA is a derivative of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), a nucleotide that plays a crucial role in cellular energy metabolism. AICA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
AICA exerts its effects through the activation of AMPK, which is a cellular energy sensor that regulates various metabolic pathways. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, which results in increased energy production. AICA has also been shown to inhibit the mTOR pathway, which plays a crucial role in cell growth and proliferation. Inhibition of mTOR has been shown to have anticancer effects, making AICA a promising candidate for cancer research.
Biochemical and Physiological Effects
AICA has been shown to have a wide range of biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. AICA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
AICA has several advantages for lab experiments, including its ability to activate AMPK and inhibit the mTOR pathway. However, AICA has several limitations, including its low solubility and stability, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for AICA research, including the development of more stable and soluble derivatives of AICA. Additionally, further research is needed to investigate the potential applications of AICA in various fields, including cancer research and neurodegenerative diseases.
Scientific Research Applications
AICA has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurodegenerative diseases. AICA has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, making it a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.
properties
IUPAC Name |
N-(2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)9-16-15(17)10-18-14-7-5-13(6-8-14)12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISNQFNLQWANLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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